molecular formula C11H18O B13165555 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde

2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B13165555
M. Wt: 166.26 g/mol
InChI Key: LQQSPOQITAZDRQ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Cyclohexyl-3-methylcyclopropane-1-carboxylic acid.

    Reduction: 2-Cyclohexyl-3-methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of cycloalkane reactivity.

    Biology: It may be used in the synthesis of biologically active molecules or as a probe to study enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically studied using various spectroscopic and analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylcyclopropane: Lacks the methyl and aldehyde substituents.

    3-Methylcyclopropane-1-carbaldehyde: Lacks the cyclohexyl group.

    Cyclohexyl-3-methylcyclopropane: Lacks the aldehyde group.

Uniqueness

2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde functional group on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-cyclohexyl-3-methylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-8-10(7-12)11(8)9-5-3-2-4-6-9/h7-11H,2-6H2,1H3

InChI Key

LQQSPOQITAZDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1C2CCCCC2)C=O

Origin of Product

United States

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